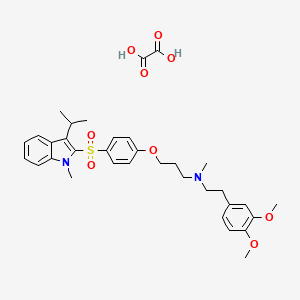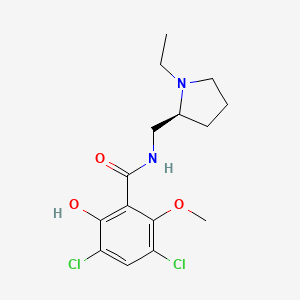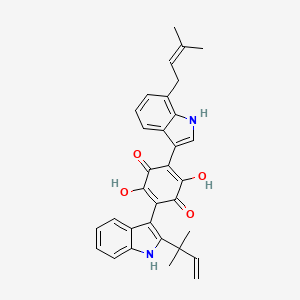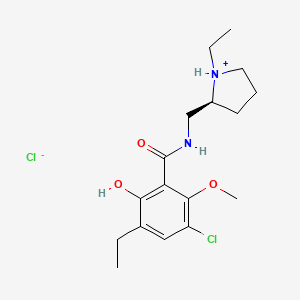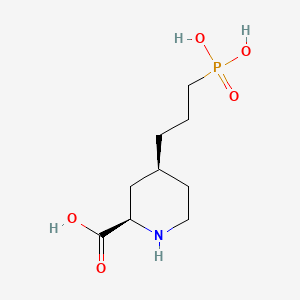![molecular formula C16H19N3O3 B1662659 N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-2-oxopiperidine-3-carboxamide CAS No. 314054-36-9](/img/structure/B1662659.png)
N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-2-oxopiperidine-3-carboxamide
Vue d'ensemble
Description
“N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-2-oxopiperidine-3-carboxamide” is a compound that has been isolated from Phragmites australis . It has shown pronounced anti-inflammatory, antibacterial, antifungal, and antioxidant activity in pharmacological trials . It was also found to have protective effects on retinal ganglion cells following optic nerve crush .
Molecular Structure Analysis
The structure of the compound was confirmed by 1D (1H, 13C) and 2D homo- (COSY) and heteronuclear (HSQC, HMBC) NMR spectroscopy and mass spectrometry (MS) in electron-impact (EI) and laser-desorption (MALDI) modes with time-of-flight (TOF) detection of positive ions .Physical And Chemical Properties Analysis
The compound was found to have high thermal stability as indicated by its mass spectrum obtained in EI mode . Other specific physical and chemical properties are not available in the search results.Applications De Recherche Scientifique
TrkB Receptor Activation in Mammalian Neurons
N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-2-oxopiperidine-3-carboxamide (HIOC) has been identified as a potent activator of the TrkB receptor in mammalian neurons. This discovery is significant due to the potential therapeutic uses of HIOC, especially in neurological applications (Setterholm et al., 2015).
Neuroprotection and Retinal Ganglion Cell Survival
A study demonstrated the protective effects of HIOC in an optic nerve crush (ONC) mouse model. Systemic treatment with HIOC notably increased the survival of retinal ganglion cells (RGCs) after ONC. These findings suggest the potential of HIOC in protecting RGCs and possibly in treating diseases involving RGC loss (Li et al., 2019).
Role in Early Brain Injury Post-Subarachnoid Hemorrhage
HIOC has shown promise in ameliorating early brain injury after experimental subarachnoid hemorrhage (SAH) in a rat model. The administration of HIOC activated the TrkB/ERK signaling cascade, reducing neuronal cell death and improving neurobehavioral outcomes. This suggests HIOC's potential as a treatment option for SAH and other stroke events (Tang et al., 2015).
Preservation of Blood-Brain Barrier Integrity
Research has indicated that HIOC can preserve the integrity of the blood-brain barrier (BBB) after SAH. By activating the TrkB/Akt pathway and increasing the expression of tight junction proteins, HIOC improved neurological deficits and reduced brain edema. This study underscores the importance of HIOC in preserving BBB integrity, which is crucial for the prognosis of SAH (Qi et al., 2019).
Neuroprotective Effects on Retinas
HIOC, a derivative of N-acetylserotonin (NAS), has been identified as having potent neurotrophic effects on retinas. It selectively activates the TrkB receptor with greater potency than NAS, protecting retinas from light-induced degeneration. Its ability to cross the blood-brain and blood-retinal barriers makes it a promising lead compound for treating retinal degenerative diseases (Shen et al., 2012).
Mécanisme D'action
Target of Action
HIOC acts as a selective agonist for the TrkB receptor . The TrkB receptor is a part of the neurotrophin receptor family, which plays a crucial role in neuronal survival, neurogenesis, and synaptic plasticity .
Mode of Action
HIOC interacts with its primary target, the TrkB receptor, by binding to it and activating it . This activation is prominent at concentrations of 500 nM . The interaction results in the long-lasting activation of the TrkB receptor and downstream signaling kinases associated with the receptor .
Biochemical Pathways
HIOC’s interaction with the TrkB receptor triggers the activation of several biochemical pathways. One of the key pathways activated is the PI3K/Akt/Nrf2 pathway . This pathway plays a critical role in cell survival and growth, and its activation by HIOC contributes to its neuroprotective effects .
Pharmacokinetics
HIOC possesses greater potency and a longer half-life compared to N-acetylserotonin (NAS), from which it was derived . It has a half-life of approximately 4 hours in mouse brain tissues . Importantly, HIOC is systemically active and able to penetrate the blood-brain-barrier , which significantly impacts its bioavailability and effectiveness .
Result of Action
The activation of the TrkB receptor by HIOC results in several molecular and cellular effects. It has been found to robustly protect against glutamate-induced excitotoxicity , an action which was TrkB-dependent . In animal studies, HIOC has shown to reduce cerebral infarction volume, cerebral edema, and neuronal apoptosis .
Action Environment
The action, efficacy, and stability of HIOC can be influenced by various environmental factors. For instance, the ability of HIOC to cross the blood-brain-barrier allows it to exert its effects within the central nervous system . .
Propriétés
IUPAC Name |
N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-2-oxopiperidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c20-11-3-4-14-13(8-11)10(9-19-14)5-7-18-16(22)12-2-1-6-17-15(12)21/h3-4,8-9,12,19-20H,1-2,5-7H2,(H,17,21)(H,18,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIMKJLALTRLXJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)NC1)C(=O)NCCC2=CNC3=C2C=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401032115 | |
| Record name | HIOC | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401032115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-2-oxopiperidine-3-carboxamide | |
CAS RN |
314054-36-9 | |
| Record name | Hioc | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0314054369 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | HIOC | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401032115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HIOC | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JC3KZQ72GW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




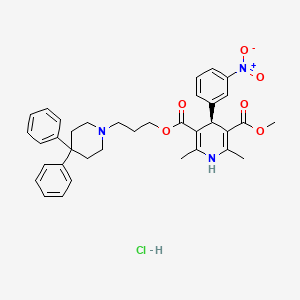
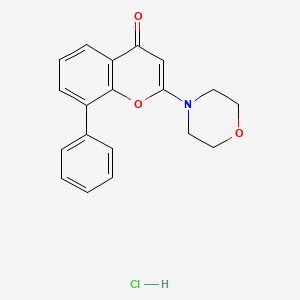
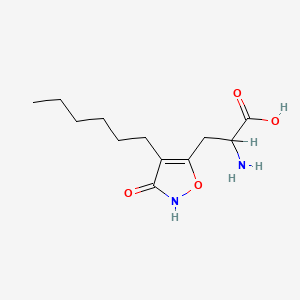
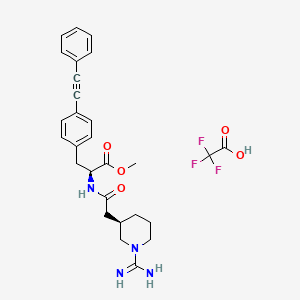
![(Z)-N-[(2R)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]octadec-9-enamide](/img/structure/B1662586.png)
![8,9-Dichloro-2,3,4,4A-tetrahydro-1H-pyrazino[1,2-A]quinoxalin-5(6H)-one hydrochloride](/img/structure/B1662587.png)
